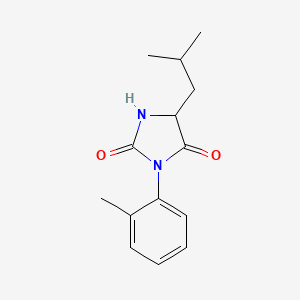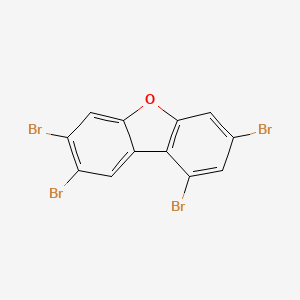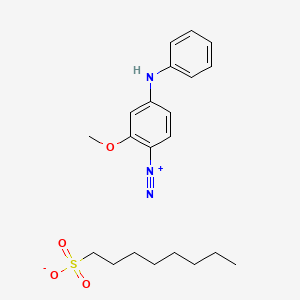
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is a diazonium salt that features an aniline group, a methoxy group, and an octane-1-sulfonate group. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Sulfonation: The diazonium salt is then reacted with octane-1-sulfonic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be prone to decomposition.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The diazonium group can be replaced by other electrophiles, such as halogens or nitro groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Coupling Reactions: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like sodium sulfite or stannous chloride.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction: Aniline derivatives.
Scientific Research Applications
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, electrophiles, and reducing agents, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Anilino-2-methoxybenzenediazonium chloride
- 4-Anilino-2-methoxybenzenediazonium tetrafluoroborate
- 4-Anilino-2-methoxybenzenediazonium sulfate
Uniqueness
4-Anilino-2-methoxybenzene-1-diazonium octane-1-sulfonate is unique due to the presence of the octane-1-sulfonate group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of certain dyes and pigments.
Properties
CAS No. |
627888-12-4 |
|---|---|
Molecular Formula |
C21H29N3O4S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;octane-1-sulfonate |
InChI |
InChI=1S/C13H12N3O.C8H18O3S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-2-3-4-5-6-7-8-12(9,10)11/h2-9,15H,1H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
InChI Key |
SBGHJIDDZLQRPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCS(=O)(=O)[O-].COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
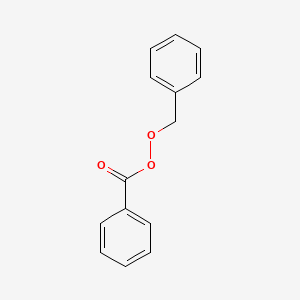

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
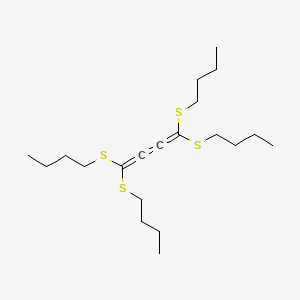

![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
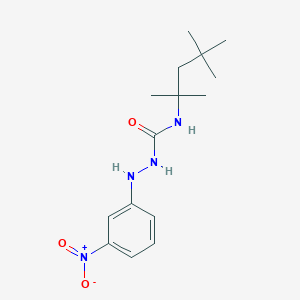
methanone](/img/structure/B14234060.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
